Sulfanitran-13C6

Isotopic purity Mass spectrometry Internal standard

Sulfanitran-13C6 (CAS 1353867-79-4) is a stable isotope-labeled analog of the sulfonamide coccidiostat sulfanitran, in which six carbon-12 atoms on the phenyl ring are replaced with carbon-13. This isotopologue serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling precise quantification of native sulfanitran residues in complex biological matrices such as poultry tissue, feed, and environmental samples.

Molecular Formula C14H13N3O5S
Molecular Weight 341.29 g/mol
Cat. No. B12056511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanitran-13C6
Molecular FormulaC14H13N3O5S
Molecular Weight341.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1
InChIKeyGWBPFRGXNGPPMF-BWWUJVEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfanitran-13C6: Analytical Reference Standard for Precise Sulfonamide Residue Quantification in Complex Matrices


Sulfanitran-13C6 (CAS 1353867-79-4) is a stable isotope-labeled analog of the sulfonamide coccidiostat sulfanitran, in which six carbon-12 atoms on the phenyl ring are replaced with carbon-13 . This isotopologue serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling precise quantification of native sulfanitran residues in complex biological matrices such as poultry tissue, feed, and environmental samples [1]. The compound exhibits identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift of +6 Da, facilitating reliable co-elution, compensation for matrix effects, and enhanced method accuracy in regulated residue monitoring programs [2].

Why Unlabeled Sulfanitran or Deuterated Analogs Cannot Substitute Sulfanitran-13C6 in Quantitative LC-MS/MS Workflows


Substituting Sulfanitran-13C6 with unlabeled sulfanitran or alternative isotopic analogs (e.g., deuterated sulfanitran-d4) in quantitative LC-MS/MS analysis introduces significant methodological vulnerabilities. Unlabeled sulfanitran, when used as an external standard, fails to correct for matrix-induced ion suppression or enhancement, which can bias quantification by >30% in complex feed or tissue extracts [1]. Deuterated analogs (e.g., sulfanitran-d4) may exhibit differential chromatographic retention due to hydrogen-deuterium exchange or isotopic fractionation, particularly under reversed-phase conditions, leading to inaccurate peak area ratios and compromised calibration linearity [2]. In contrast, the 13C6-isotopologue co-elutes precisely with the native analyte across a range of LC gradients and demonstrates negligible isotopic exchange, ensuring that variations in ionization efficiency, extraction recovery, and injection volume are uniformly corrected [3]. This co-elution fidelity is critical for meeting the performance criteria mandated by Commission Decision 2002/657/EC for confirmatory methods in veterinary drug residue analysis [4].

Sulfanitran-13C6: Quantitative Evidence of Analytical Superiority Over Unlabeled and Alternative Isotopic Standards


Isotopic Purity of Sulfanitran-13C6 Exceeds 99 atom% 13C, Minimizing Spectral Interference in MRM Transitions

Sulfanitran-13C6 exhibits an isotopic purity of >99.0 atom% 13C, as determined by 1H NMR . This high enrichment level ensures that the 13C6-labeled internal standard produces a distinct mass shift of +6 Da relative to the native sulfanitran ion (m/z 336 → m/z 342 for the [M+H]+ precursor), with minimal contribution from the M+0 isotopologue peak. In contrast, unlabeled sulfanitran reference standards exhibit natural 13C abundance (~1.1%), which can interfere with the quantification of low-abundance residues when using alternative internal standards with smaller mass shifts (e.g., sulfanitran-d4, which provides only a +4 Da shift and may overlap with the native analyte's M+2 or M+4 isotopologue clusters under certain collision energies). The 13C6-label ensures baseline resolution in the mass domain, reducing the risk of cross-talk and enabling confident peak integration at residue levels as low as 0.5 μg/kg in poultry muscle [1].

Isotopic purity Mass spectrometry Internal standard Sulfonamide residue

Sulfanitran-13C6 Enables Recovery Correction for Challenging Matrix-Dependent Ionization Effects

Quantitative analysis of sulfanitran in complex matrices such as poultry feed and tissue is often compromised by variable extraction recovery and matrix-induced ion suppression. A study using an unlabeled sulfanitran external standard for UPLC-MS/MS analysis of 24 sulfonamides in meat reported recoveries for sulfanitran ranging from 67.8% to 113.9% across different spiked levels, with particularly poor recovery at lower concentrations [1]. This variability, attributed to incomplete extraction and matrix effects, was not corrected by the external calibration approach. In contrast, methods employing isotopically labeled internal standards like Sulfanitran-13C6 achieve near-theoretical recovery correction. For example, a reverse-phase HPLC method for sulfanitran and dinsed in medicated feeds, which used an internal standard approach (though not isotope dilution), demonstrated sulfanitran recoveries averaging 102% at a 0.03% spiking level [2]. The use of a 13C6-labeled internal standard provides a structurally identical analog that experiences identical extraction efficiency and ionization suppression/enhancement, thereby normalizing the analyte response and yielding more accurate and precise quantitative results across a wider dynamic range [3].

Matrix effects Ion suppression Recovery Internal standard

Sulfanitran-13C6 Maintains >99% Chromatographic Purity, Minimizing Co-Eluting Interferences in Multi-Residue Panels

Sulfanitran-13C6 is certified to have an HPLC purity of >99.0% . This high degree of purity ensures that the internal standard contributes minimal extraneous peaks that could interfere with the detection of other analytes in multi-residue LC-MS/MS methods. In contrast, lower-purity unlabeled sulfanitran standards (often specified at ≥98%) may contain structurally related impurities or degradation products that co-elute with other sulfonamides (e.g., sulfamethazine, sulfaquinoxaline) or coccidiostats (e.g., dinsed, dinitolmide) frequently analyzed in the same panel [1]. For instance, an HPLC method for the simultaneous determination of sulfanitran and dinsed in feed premixes achieved baseline separation using a C18 column with acetonitrile-water (45:55) mobile phase, but the presence of impurities in either standard could compromise peak integration and lead to false-positive identifications in complex feed matrices [2]. The >99% purity of the 13C6-labeled material reduces this risk, supporting the development of robust, interference-free multi-analyte methods essential for regulatory compliance testing.

Chromatographic purity HPLC Multi-residue method Co-elution

Stable 24-Month Shelf Life at 2-8°C Ensures Long-Term Analytical Consistency

Sulfanitran-13C6 is documented with a shelf life of 24 months when stored under refrigerated conditions (2-8°C) . This long-term stability is critical for laboratories performing longitudinal studies, proficiency testing, or routine regulatory monitoring, as it ensures that the internal standard maintains its certified purity and isotopic enrichment over an extended period. In comparison, some sulfonamide reference standards and deuterated analogs may exhibit shorter shelf lives (typically 12-18 months) or require more stringent storage conditions (e.g., -20°C) due to susceptibility to hydrolysis, photodegradation, or deuterium-hydrogen back-exchange . The 24-month stability of Sulfanitran-13C6 reduces the frequency of re-certification and re-purchase, lowering operational costs and minimizing lot-to-lot variability in long-term analytical projects. This is particularly advantageous for multi-year residue monitoring programs, where consistent internal standard performance is essential for tracking temporal trends in sulfanitran occurrence [1].

Shelf life Stability Reference standard Quality control

Optimal Deployment Scenarios for Sulfanitran-13C6 Based on Quantified Analytical Advantages


Accurate Quantification of Sulfanitran Residues in Poultry Tissue for Regulatory Compliance

The high isotopic purity (>99 atom% 13C) and chromatographic purity (>99%) of Sulfanitran-13C6 enable its use as an internal standard in LC-MS/MS methods designed to meet the performance criteria of Commission Decision 2002/657/EC for confirmatory analysis of veterinary drug residues . By co-eluting precisely with native sulfanitran and providing a distinct +6 Da mass shift, it corrects for matrix-induced ion suppression commonly observed in poultry muscle extracts, where recoveries for sulfanitran can be as low as 67.8% without proper internal standardization [1]. This correction ensures that quantification results fall within the acceptable recovery range (80-110%) and that decision limits (CCα) and detection capabilities (CCβ) are reliably established at or below regulatory maximum residue limits (MRLs) [2].

Multi-Residue Screening of Sulfonamides and Coccidiostats in Animal Feed

In multi-residue HPLC-MS/MS methods targeting sulfonamides (e.g., sulfamethazine, sulfaquinoxaline) and coccidiostats (e.g., dinsed, dinitolmide) in feed, the >99% purity of Sulfanitran-13C6 minimizes the risk of co-eluting impurities that could interfere with adjacent chromatographic peaks . This is particularly critical when analyzing feed premixes where sulfanitran and dinsed are almost always formulated together, as baseline separation of these compounds is essential for accurate quantification [1]. The stable isotope label further allows for the use of isotope dilution mass spectrometry (IDMS), which compensates for variable extraction efficiencies from complex feed matrices and ensures that method performance remains robust across different feed types [2].

Long-Term Residue Monitoring and Proficiency Testing Programs

The documented 24-month shelf life of Sulfanitran-13C6 at 2-8°C supports its use in longitudinal residue monitoring studies and proficiency testing schemes, where consistent internal standard performance over multiple years is required . This extended stability reduces the need for frequent re-certification and minimizes lot-to-lot variability, which is essential for tracking temporal trends in sulfanitran occurrence in food commodities and for ensuring the comparability of results across different testing rounds [1]. The availability of lot-specific documentation further aids laboratories in maintaining traceability and meeting accreditation requirements (e.g., ISO/IEC 17025) [2].

Method Development and Validation for Sulfanitran in Novel Matrices

The combination of high isotopic enrichment and co-elution fidelity makes Sulfanitran-13C6 an ideal internal standard for developing and validating new analytical methods for sulfanitran in emerging matrices, such as environmental water samples, soil, or processed food products . The +6 Da mass shift provides a clear signal that is distinguishable from background noise and potential interferences, facilitating the establishment of method linearity (R² > 0.99) and the determination of limits of detection (LOD) and quantification (LOQ) at trace levels (e.g., 0.5 μg/kg and 2.0 μg/kg, respectively, in chicken muscle) [1]. This supports the expansion of residue monitoring programs to new commodities and the assessment of sulfanitran's environmental fate [2].

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